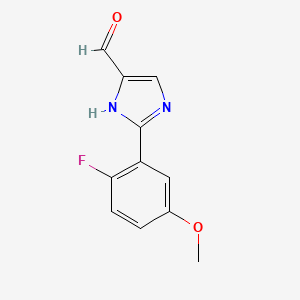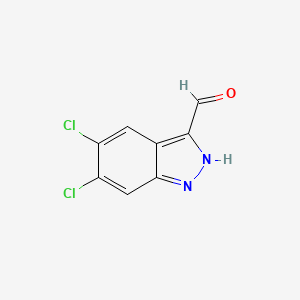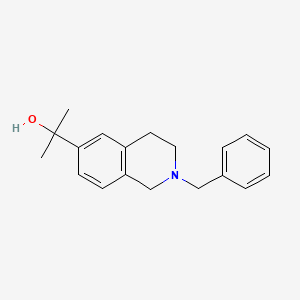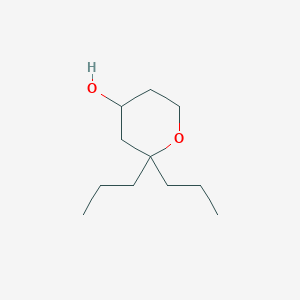
2,2-Dipropyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with two propyl groups at the 2-position and a hydroxyl group at the 4-position. Tetrahydropyrans are known for their presence in various natural products and their utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of 1,5-diketones in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diketone undergoing intramolecular cyclization to form the tetrahydropyran ring.
Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. This one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement to yield the desired tetrahydropyran .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,5-dihydropyran derivatives. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dipropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 2,2-Dipropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
2,2-Dipropyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dipropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ol: Similar structure but lacks the propyl groups at the 2-position.
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Similar structure with methyl groups instead of propyl groups.
2,2-Diethyltetrahydro-2H-pyran-4-ol: Similar structure with ethyl groups instead of propyl groups.
Uniqueness
2,2-Dipropyltetrahydro-2H-pyran-4-ol is unique due to the presence of two propyl groups at the 2-position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its hydrophobicity and potentially alter its biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-dipropyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
BFXKFUKLMRDGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(CCO1)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


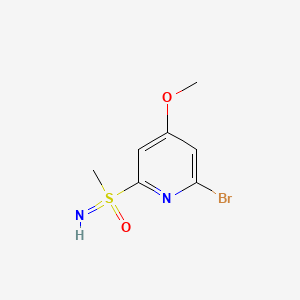
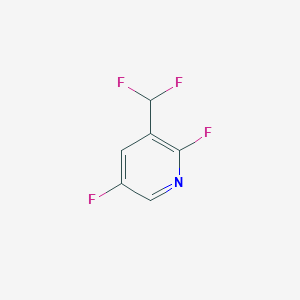
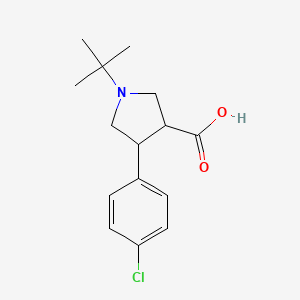
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
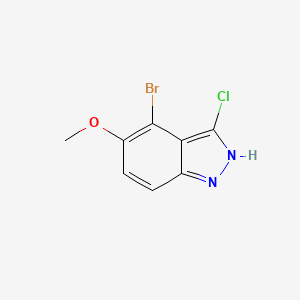
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
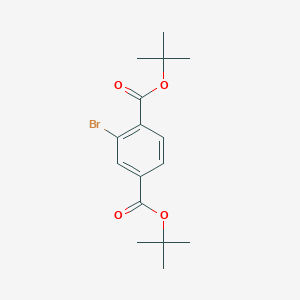
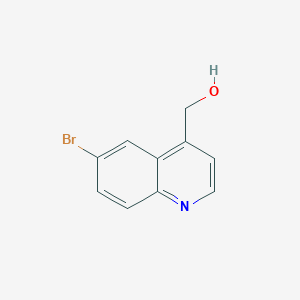
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
